Isonipecotic acid, 1-(2-fluoroethyl)-4-phenyl-, ethyl ester, hydrochloride
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Overview
Description
Isonipecotic acid, 1-(2-fluoroethyl)-4-phenyl-, ethyl ester, hydrochloride is a chemical compound with a complex structure that includes a piperidine ring, a phenyl group, and a fluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isonipecotic acid, 1-(2-fluoroethyl)-4-phenyl-, ethyl ester, hydrochloride typically involves multiple steps. One common method includes the esterification of isonipecotic acid with ethanol in the presence of a catalyst. The introduction of the fluoroethyl group can be achieved through nucleophilic substitution reactions using appropriate fluoroethylating agents. The phenyl group is often introduced via Friedel-Crafts acylation or alkylation reactions. The final hydrochloride salt is obtained by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions are crucial to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Isonipecotic acid, 1-(2-fluoroethyl)-4-phenyl-, ethyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the fluoroethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Isonipecotic acid, 1-(2-fluoroethyl)-4-phenyl-, ethyl ester, hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions.
Industry: It is used in the production of specialty chemicals and intermediates for other complex molecules.
Mechanism of Action
The mechanism of action of Isonipecotic acid, 1-(2-fluoroethyl)-4-phenyl-, ethyl ester, hydrochloride involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, potentially modulating their activity. The phenyl group may contribute to the compound’s overall hydrophobicity, affecting its distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
- Isonipecotic acid, N-(2-fluoro-5-trifluoromethylbenzoyl)-, ethyl ester
- Isonipecotic acid, N-(2-fluoro-6-trifluoromethylbenzoyl)-, ethyl ester
Uniqueness
Isonipecotic acid, 1-(2-fluoroethyl)-4-phenyl-, ethyl ester, hydrochloride is unique due to the specific combination of its functional groups. The presence of the fluoroethyl group distinguishes it from other similar compounds, potentially offering different pharmacokinetic and pharmacodynamic properties.
Properties
CAS No. |
74427-19-3 |
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Molecular Formula |
C16H23ClFNO2 |
Molecular Weight |
315.81 g/mol |
IUPAC Name |
ethyl 1-(2-fluoroethyl)-4-phenylpiperidin-1-ium-4-carboxylate;chloride |
InChI |
InChI=1S/C16H22FNO2.ClH/c1-2-20-15(19)16(14-6-4-3-5-7-14)8-11-18(12-9-16)13-10-17;/h3-7H,2,8-13H2,1H3;1H |
InChI Key |
NHFQFUIIFZUTTC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC[NH+](CC1)CCF)C2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
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